Cas no 1805117-81-0 (Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate)

Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a versatile structure, combining cyano, methoxy, and trifluoromethyl functional groups. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution and cross-coupling reactions. The trifluoromethyl group improves metabolic stability and lipophilicity, making it useful in drug design. The methoxy and cyano substituents further contribute to its utility as a building block for heterocycles and agrochemical intermediates. Its well-defined reactivity profile and stability under various conditions make it a preferred choice for advanced synthetic applications.
Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate structure
1805117-81-0 structure
Product name:Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate
CAS No:1805117-81-0
MF:C11H8F3NO3
MW:259.18133354187
CID:4951490

Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate
    • Inchi: 1S/C11H8F3NO3/c1-17-9-4-6(10(16)18-2)3-8(7(9)5-15)11(12,13)14/h3-4H,1-2H3
    • InChI Key: KCTZJAPYOSOAMC-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)OC)C=C(C=1C#N)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 360
  • XLogP3: 2.3
  • Topological Polar Surface Area: 59.3

Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015012998-500mg
Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate
1805117-81-0 97%
500mg
782.40 USD 2021-06-21
Alichem
A015012998-250mg
Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate
1805117-81-0 97%
250mg
499.20 USD 2021-06-21
Alichem
A015012998-1g
Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate
1805117-81-0 97%
1g
1,490.00 USD 2021-06-21

Additional information on Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate

Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate (CAS No. 1805117-81-0): A Comprehensive Overview

Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate (CAS No. 1805117-81-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, holds promise for various applications due to its chemical properties and potential biological activities. The presence of a cyano group, a methoxy group, and a trifluoromethyl group on the benzoate backbone imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate molecule exhibits a high degree of complexity, which is reflected in its molecular formula and structural arrangement. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a common moiety in drug design. This feature has been extensively explored in the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on the synthesis and application of fluorinated aromatic compounds. The CAS No. 1805117-81-0 identifier ensures precise identification and differentiation of this compound within scientific literature and databases. Researchers have leveraged this compound as a building block for more complex molecules, demonstrating its versatility in organic synthesis.

One of the most compelling aspects of Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate is its potential in drug discovery. The cyano group can participate in various chemical reactions, including nucleophilic additions and condensations, while the methoxy group can influence electronic properties and interactions with biological targets. These characteristics make it an attractive candidate for developing new pharmacophores.

Recent studies have highlighted the role of trifluoromethyl-substituted benzoates in the development of anti-inflammatory and anticancer agents. The electron-withdrawing nature of the trifluoromethyl group can modulate the reactivity of the aromatic ring, leading to enhanced binding to biological receptors. This has led to investigations into its derivatives as potential therapeutic candidates.

The synthesis of Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired framework efficiently. These methodologies underscore the compound's significance in modern synthetic chemistry.

In addition to its pharmaceutical applications, Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate has shown promise in agrochemical research. Its structural motifs are reminiscent of natural products with known bioactivity, suggesting potential roles in crop protection agents. The incorporation of fluorine atoms often enhances the environmental stability and efficacy of agrochemicals, making this compound a candidate for further exploration.

The chemical properties of Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate also make it suitable for material science applications. Fluorinated aromatic compounds are widely used in the development of advanced materials due to their thermal stability and unique electronic properties. This compound could serve as a precursor for polymers or coatings with enhanced performance characteristics.

As research continues to evolve, the demand for specialized intermediates like Methyl 4-cyano-3-methoxy-5-(trifluoromethyl)benzoate is expected to grow. The compound's multifaceted utility across different domains underscores its importance as a chemical entity with broad applicability. Future studies may uncover additional roles for this molecule, further solidifying its place in scientific discourse.

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